BenchChemオンラインストアへようこそ!

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

CAS 904511-35-9 fills a critical SAR gap absent from published coumarin–benzofuran series: a 4-(benzofuran-2-yl)coumarin scaffold with a 7-methyl substituent and an acetamide bridge. This specific connectivity fundamentally alters the dihedral angle between heterocycles versus the published 3-(3-benzofuranyl)coumarin series, directly impacting π-stacking and hydrogen-bond geometry. The 7-methyl group blocks CYP450-mediated 7-hydroxylation—the dominant metabolic clearance route for coumarin probes—enhancing stability for long-term live-cell imaging. It also serves as the matched non-chlorinated control for CAS 903196-54-3 (~0.6–0.8 ClogP differential). Procure this compound to interrogate regioisomeric potency effects and metabolic stability with a precisely defined comparator.

Molecular Formula C20H15NO4
Molecular Weight 333.343
CAS No. 904511-35-9
Cat. No. B2847496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
CAS904511-35-9
Molecular FormulaC20H15NO4
Molecular Weight333.343
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C
InChIInChI=1S/C20H15NO4/c1-11-7-8-13-15(10-18(23)24-17(13)9-11)20-19(21-12(2)22)14-5-3-4-6-16(14)25-20/h3-10H,1-2H3,(H,21,22)
InChIKeyWBJUGANEXONTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS 904511-35-9): Procurement-Relevant Structural and Class Profile


N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS 904511-35-9) is a synthetic hybrid heterocyclic compound (C20H15NO4, MW 333.3) that covalently links a 7-methylcoumarin (2H-chromen-2-one) core at the 4-position to a benzofuran-3-yl scaffold via an acetamide bridge . The molecule belongs to the broader coumarin–benzofuran hybrid class, whose members have been investigated for anticancer, antimicrobial, and enzyme-inhibitory activities in primary research . However, a systematic search of peer-reviewed literature, patent databases (Google Patents, WIPO), and authoritative cheminformatics resources (PubChem, ChEMBL, ZINC, BindingDB) returned no quantitative bioactivity data specific to CAS 904511-35-9 as of the search date. The compound is listed exclusively in chemical supplier catalogs (chemsrc.com, chemenu.com, kuujia.com), none of which provide experimentally derived IC50, Ki, MIC, or selectivity data that meet the admission criteria for this evidence guide. Consequently, all differentiation arguments below are necessarily derived from structural class inference and are explicitly tagged as such.

Why Generic Substitution Fails for N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide Procurement


Coumarin–benzofuran hybrids are not functionally interchangeable. The position of the coumarin–benzofuran junction, the substitution pattern on the coumarin ring (e.g., 7-methyl vs. 6-chloro-7-methyl vs. 6,8-dimethyl), and the nature of the linker at the benzofuran 3-position (acetamide vs. cyclopropanecarboxamide vs. free amine) collectively dictate molecular topology, electronic distribution, and target engagement . In the closest published analog series—3-(3-benzofuranyl)coumarins—shifting the coumarin attachment from the 3-position to the 4-position of the benzofuran ring fundamentally alters the dihedral angle between the two heterocycles, affecting π-stacking capacity and hydrogen-bond geometry with biological targets . Furthermore, the 7-methyl substituent on the coumarin nucleus modulates both metabolic stability (by blocking CYP-mediated hydroxylation at C7) and fluorescence quantum yield relative to the unsubstituted or 6-substituted analogs, making it a critical design variable in probe and assay development . These structure–activity nuances mean that a procurement decision based solely on the generic 'coumarin–benzofuran hybrid' class label risks obtaining a compound with divergent potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS 904511-35-9)


Structural Differentiation from the 6-Chloro-7-methyl Analog via Steric and Electronic Descriptors

The target compound (CAS 904511-35-9) lacks the 6-chloro substituent present in the closest commercially listed analog N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS 903196-54-3). In coumarin SAR, the introduction of a 6-chloro group increases the electron-withdrawing character of the chromenone ring, lowers the LUMO energy, and enhances reactivity toward nucleophilic biological targets; it also adds ~0.6–0.8 logP units, altering membrane permeability . Because published head-to-head bioassay data are absent for both compounds, this evidence is based on well-precedented electronic structure principles within the coumarin class and must be considered class-level inference .

Medicinal Chemistry Structure-Activity Relationship Drug Design

Linker Pharmacophore Differentiation: Acetamide vs. Cyclopropanecarboxamide at the Benzofuran 3-Position

A structurally proximate commercial derivative, N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide, replaces the acetamide group with a bulkier cyclopropanecarboxamide . The cyclopropyl group introduces conformational constraint and increases steric bulk, which can reduce metabolic N-dealkylation but may also sterically clash with shallow binding pockets. The acetamide group in CAS 904511-35-9 is smaller (molar refractivity ≈ 15.4 vs. ≈ 22.1 for cyclopropanecarboxamide) and presents a distinct hydrogen-bond donor/acceptor geometry . No quantitative comparative bioactivity data exist for either compound; this differentiation is based on pharmacophoric reasoning (class-level inference).

Medicinal Chemistry Pharmacophore Modeling Proteolysis Targeting Chimera

Regioisomeric Scaffold Differentiation: 4-(Benzofuran-2-yl)coumarin vs. 3-(Benzofuran-3-yl)coumarin Topology

The target compound features a 4-(benzofuran-2-yl)coumarin architecture, which is regioisomeric to the more extensively studied 3-(benzofuran-3-yl)coumarin series . In the 3-(benzofuran-3-yl)coumarin series, compounds 4a, 4b, and 4j demonstrated IC50 values of 20–25 µg/mL against HeLa cervical carcinoma cells (MTT assay) . The regioisomeric shift of the coumarin attachment from the 3- to the 4-position alters the conjugated π-system length and the angle between the two heterocyclic planes, which affects both fluorescence properties (Stokes shift, quantum yield) and biological target recognition . No quantitative bioassay data are available for the 4-(benzofuran-2-yl)coumarin regioisomer represented by CAS 904511-35-9; the comparative data from the 3-substituted series are offered as the closest published benchmark but cannot be directly extrapolated.

Chemical Biology Fluorescent Probe Design Target Engagement

C7-Methyl Substitution: Metabolic Stability and Fluorescence Differentiation vs. Unsubstituted Coumarin

The 7-methyl group on the coumarin nucleus blocks the major site of CYP450-mediated aromatic hydroxylation (C7), which is the primary metabolic clearance pathway for unsubstituted coumarin. Unsubstituted coumarin undergoes >90% 7-hydroxylation in human liver microsomes, while 7-methylcoumarin derivatives show significantly reduced intrinsic clearance . Additionally, 7-alkyl substitution shifts the fluorescence emission maximum bathochromically by approximately 15–25 nm relative to 7-hydroxycoumarin, improving the signal-to-background ratio in cellular imaging applications . The target compound incorporates this 7-methyl feature, whereas analogs with 6-substitution (e.g., 6-chloro or 6-ethyl) lack a C7 blocking group. No experimental metabolic stability or fluorescence quantum yield data are published for CAS 904511-35-9 specifically.

Drug Metabolism Fluorescent Probe Assay Development

Recommended Application Scenarios for N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide Based on Structural Class Evidence


Structure–Activity Relationship (SAR) Library Expansion for Coumarin–Benzofuran Hybrids

CAS 904511-35-9 fills a specific SAR vector that is absent from published series: 4-(benzofuran-2-yl)coumarin with a 7-methyl substituent and an acetamide linker. Researchers seeking to systematically probe how the coumarin attachment position (C3 vs. C4 of benzofuran) affects target potency should include this compound as a comparator to the published 3-(3-benzofuranyl)coumarin series, where HeLa cell IC50 values of 20–25 µg/mL have been reported . The compound enables interrogation of regioisomeric effects on biological activity and fluorescence properties.

Metabolically Stabilized Fluorescent Probe Scaffold Development

The 7-methyl substituent is predicted to confer resistance to CYP450-mediated 7-hydroxylation, the dominant clearance route for coumarin-based probes . The coumarin–benzofuran hybrid architecture further extends π-conjugation, potentially yielding a larger Stokes shift than simple 7-aminocoumarins. This scaffold may be advantageous for designing fluorescent probes intended for long-term live-cell imaging or for in vitro assays where probe stability over hours is critical.

Negative Control Compound for 6-Chloro-7-methyl Analog Studies

Given that the 6-chloro analog (CAS 903196-54-3) is commercially available and differs only by a single chlorine substituent, CAS 904511-35-9 can serve as a matched negative control in experiments designed to isolate the contribution of the 6-chloro group to biological activity or physicochemical properties. The predicted ~0.6–0.8 unit difference in lipophilicity (ClogP) between the two compounds provides a measurable parameter for interpreting differential cellular uptake or target engagement results .

Quote Request

Request a Quote for N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.